FTase Substrate Discrimination
In FTase-catalyzed prenylation, FPP is the native and most efficient 15-carbon substrate. A direct comparison of transfer efficiency reveals that the 10-carbon GPP transfers with lower efficiency, and the 20-carbon GGPP is not a substrate for FTase [1]. This absolute discrimination makes FPP the only viable substrate for studying FTase activity in vitro.
| Evidence Dimension | Substrate transfer efficiency for FTase |
|---|---|
| Target Compound Data | Efficiently transferred (100% relative efficiency baseline) |
| Comparator Or Baseline | Geranyl pyrophosphate (GPP): Lower efficiency; Geranylgeranyl pyrophosphate (GGPP): No transfer |
| Quantified Difference | GGPP exhibits 0% transfer efficiency; GPP shows reduced efficiency relative to FPP |
| Conditions | In vitro FTase assay with recombinant enzyme and peptide/protein substrates |
Why This Matters
This ensures experimental specificity when studying FTase-mediated farnesylation, avoiding off-target prenylation signals from GGPP contamination.
- [1] Micali E, Chehade KA, Isaacs RJ, Andres DA, Spielmann HP. Protein farnesyltransferase isoprenoid substrate discrimination is dependent on isoprene double bonds and branched methyl groups. Biochemistry. 2001;40(41):12254-65. View Source
